An In-Depth Technical Guide to 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3): A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-fluoropyridin-2-amine is a strategically-functionalized heterocyclic building block that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an amine for nucleophilic reactions or as a hydrogen bond donor, a chloro group for cross-coupling reactions, and a fluoro group to modulate physicochemical properties—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines established and potential synthetic pathways, discusses its reactivity, and explores its application in the development of bioactive molecules, particularly as a key intermediate for kinase inhibitors.
Introduction: The Strategic Value of Halogenated Aminopyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of halogen substituents onto this core structure provides a powerful tool for medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and modulate pKa.[2] The presence of a chlorine atom offers a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular diversity.
5-Chloro-4-fluoropyridin-2-amine emerges as a "privileged" scaffold, combining these features with a 2-amino group. This primary amine can act as a nucleophile, a basic center, or a hydrogen bond donor, making it a critical anchor point for building elaborate molecular structures. This guide will delve into the technical details of this valuable compound, providing insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in synthesis and quality control.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1393574-54-3 | [3] |
| Molecular Formula | C₅H₄ClFN₂ | [3] |
| Molecular Weight | 146.55 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically >97% | [3] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Spectroscopic Characterization
While comprehensive, publicly available experimental spectra for 5-Chloro-4-fluoropyridin-2-amine are limited, data for structurally related compounds and predictions based on substituent effects provide a strong basis for its characterization. Commercial suppliers often provide compound-specific analytical data upon request.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show two signals in the aromatic region. The proton at C3 will likely appear as a doublet, coupled to the fluorine at C4. The proton at C6 will also appear as a doublet, with a smaller coupling to the fluorine. The amine protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring. The carbons directly bonded to the fluorine (C4) and the amino group (C2) will show characteristic shifts and C-F coupling constants. For instance, the C-F coupling constant for C4 is expected to be significant.[5]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 146.55 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Synthesis and Manufacturing
Conceptual Synthetic Pathways
A logical retrosynthetic analysis points towards multi-step sequences starting from commercially available pyridines. One potential route involves the controlled halogenation and amination of a suitable pyridine precursor. The synthesis of related 2-aminopyridine derivatives often involves amination of a corresponding halopyridine.[6]
Below is a generalized workflow illustrating a potential synthetic approach:
Caption: A conceptual workflow for the synthesis of 5-Chloro-4-fluoropyridin-2-amine.
The synthesis of related fluorinated aminopyridines has been achieved through methods like the Balz-Schiemann reaction on an aminopyridine precursor.[7] Another approach involves nucleophilic aromatic substitution of a more activated polychlorofluoropyridine.[6]
Example Protocol for a Related Analogue: Synthesis of 2-amino-4-fluoropyridine
A patented method for the synthesis of the related compound 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine provides a relevant experimental framework.[8]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide in a suitable reaction vessel.
-
Fluorination: Add 46 g of sodium fluoride to the solution.
-
Heating: Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.
-
Workup:
-
Cool the mixture to 80°C.
-
Recover the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated saline solution.
-
-
Isolation: Separate the organic phase, evaporate the solvent, and recrystallize the crude product from ethanol to yield the final product.[8]
This protocol illustrates a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by fluoride. A similar strategy could likely be adapted for the synthesis of the title compound.
Reactivity and Chemical Transformations
The chemical behavior of 5-Chloro-4-fluoropyridin-2-amine is dictated by the interplay of its three functional groups.
Caption: Key reactive sites of 5-Chloro-4-fluoropyridin-2-amine.
-
The 2-Amino Group: This group is a versatile handle for various transformations. It can undergo diazotization followed by substitution, acylation to form amides, and act as a nucleophile in substitution reactions. It is also a key site for forming hydrogen bonds in interactions with biological targets.
-
The 5-Chloro Group: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution and is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.
-
The 4-Fluoro Group: While generally less reactive than the chloro group in nucleophilic substitutions, the fluorine atom significantly influences the electronic properties of the pyridine ring, impacting the reactivity of the other positions. It also serves to block a potential site of metabolism and can participate in favorable interactions with biological targets.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aminopyridines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[9] The specific substitution pattern of 5-Chloro-4-fluoropyridin-2-amine makes it an attractive starting material for the synthesis of kinase inhibitors. Many kinase inhibitors feature a hinge-binding motif, often a nitrogen-containing heterocycle, which forms key hydrogen bonds with the protein backbone. The 2-aminopyridine moiety is an effective hinge binder.
While specific examples detailing the use of CAS 1393574-54-3 are not prevalent in publicly accessible literature, its structural motifs are found in patented kinase inhibitors. For instance, the related 2-amino-5-chloro-3-fluoropyridine has been used in the synthesis of inhibitors of cyclin-dependent kinases (CDKs).[10] The general class of 2-amino-5-chloropyrimidines has been explored for the development of potent VEGFR-2 and CDK1 inhibitors.[11]
The likely application of 5-Chloro-4-fluoropyridin-2-amine in a drug discovery program would involve its use as a core fragment, with further elaboration through reactions at the amino and chloro positions to build a library of analogues for screening against a specific biological target, such as a protein kinase.
Analytical Methods
Robust analytical methods are essential for ensuring the purity and quality of starting materials and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of 5-Chloro-4-fluoropyridin-2-amine. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate with pH adjustment) and an organic modifier like acetonitrile or methanol.[12]
Illustrative HPLC Method Parameters for a Related Compound (4-Amino-2-chloropyridine):
-
Column: Primesep 100 (C18, 4.6 x 150 mm, 5 µm)[13]
-
Mobile Phase: Acetonitrile and 0.05% sulfuric acid in water[13]
-
Detection: UV at 200 nm[13]
Method development and validation for 5-Chloro-4-fluoropyridin-2-amine would involve optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve good peak shape and resolution.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For more sensitive detection and confirmation of identity, especially in complex matrices, LC-MS is the method of choice. An electrospray ionization (ESI) source in positive ion mode would be effective for this basic compound. The mass analyzer would be set to monitor for the m/z corresponding to the protonated molecule. For quantitative analysis, a deuterated internal standard can be employed to improve accuracy and precision.[14][15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-4-fluoropyridin-2-amine.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or under a chemical fume hood.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
5-Chloro-4-fluoropyridin-2-amine is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its combination of an amino group for derivatization and hydrogen bonding, a chloro group for cross-coupling, and a fluoro group for modulating physicochemical properties makes it a valuable tool for the synthesis of novel bioactive compounds. A solid understanding of its properties, reactivity, and analytical methods is key to unlocking its full potential in the design and development of next-generation pharmaceuticals and other functional molecules.
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